![molecular formula C13H17N5O2 B1455662 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1306753-58-1](/img/structure/B1455662.png)
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Broad-Spectrum Antibacterial Activity
1,2,4-triazolo[1,5-a]pyrimidine hybrids have shown promising broad-spectrum antibacterial activity against a variety of clinically significant organisms, including drug-resistant forms. These compounds are potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial DNA replication and cell division, making them excellent candidates for developing new antibacterial agents. Specifically, their efficacy against Staphylococcus aureus, a highly contagious pathogen responsible for numerous nosocomial and community-acquired infections, highlights their potential in addressing antibiotic resistance challenges (Li & Zhang, 2021).
Applications in Material Science and Electrochemistry
Compounds containing 1,2,4-triazole units have been explored for their applications in material science, particularly in the development of proton-conducting membranes for fuel cells. These materials offer improved physicochemical properties, such as enhanced thermal stability, electrochemical stability, and high ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for high-performance applications in energy conversion and storage technologies (Prozorova & Pozdnyakov, 2023).
Importance in Heterocyclic Chemistry and Drug Design
The structural motif of 1,2,4-triazolo[1,5-a]pyrimidine is crucial in heterocyclic chemistry and drug design due to its versatility and biological relevance. Compounds featuring this core structure have been incorporated into various therapeutic agents, showcasing a wide range of biological activities. Their ability to interact with biological targets through multiple modes of action, including hydrogen bonding and dipole-dipole interactions, makes them valuable scaffolds for developing novel CNS (Central Nervous System) drugs, anticancer agents, and antiviral compounds (Saganuwan, 2017).
Mechanism of Action
The action of these compounds can result in various molecular and cellular effects, depending on their specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could block the activity of a specific enzyme, leading to changes in the biochemical pathways regulated by that enzyme .
properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9(19)10-7-14-13-15-12(8-20-4)16-18(13)11(10)5-6-17(2)3/h5-7H,8H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKNWBQIXBURS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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